Pyrazolo[1,5-a]pyridine-3,6-diamine chemical structure
Pyrazolo[1,5-a]pyridine-3,6-diamine chemical structure
This is an in-depth technical guide on the chemical structure, synthesis, and applications of Pyrazolo[1,5-a]pyridine-3,6-diamine .
[1]
Executive Summary
Pyrazolo[1,5-a]pyridine-3,6-diamine (CAS: 340961-81-1) is a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and industrial dye manufacturing.[1][2] Structurally, it consists of a pyrazole ring fused to a pyridine ring across the N1–C2 bond, featuring primary amine substituents at the 3-position (pyrazole ring) and 6-position (pyridine ring).[1]
This molecular architecture serves two primary high-value functions:
-
Medicinal Chemistry: It acts as a bioisostere for purine and ATP, making it a "privileged scaffold" for designing kinase inhibitors (e.g., JAK, KDR, Pim-1).[1]
-
Material Science: It functions as a primary intermediate and coupler in oxidative hair dye formulations, providing stable, deep-tone chromophores when reacted with developers like p-phenylenediamine.[1]
Chemical Identity & Physicochemical Properties[2][3][4]
| Property | Data |
| IUPAC Name | Pyrazolo[1,5-a]pyridine-3,6-diamine |
| CAS Number | 340961-81-1 |
| Molecular Formula | C |
| Molecular Weight | 148.17 g/mol |
| Appearance | Off-white to pale yellow solid (free base); often supplied as dihydrochloride salt (CAS: 2567495-77-4 for 6-amine salt analog) |
| Solubility | Moderate in DMSO, Methanol; Low in water (free base); High in water (HCl salt) |
| pKa (Predicted) | ~3.5 (Pyridine N), ~2.0 (3-NH |
| H-Bond Donors | 2 (Amine groups) |
| H-Bond Acceptors | 3 (Ring Nitrogens + Amines) |
Structural Representation
The structure features a bridgehead nitrogen at position 1. The numbering proceeds around the pyrazole ring (2, 3) and then the pyridine ring (4, 5, 6, 7).
[1]
Structural Analysis & Electronic Properties
Aromaticity and Resonance
The pyrazolo[1,5-a]pyridine system is a 10-
-
N1 (Bridgehead): Contributes two electrons to the
-system, maintaining aromaticity.[1] -
Electrophilic Attack (C-3): The C-3 position is the most electron-rich site on the ring system, analogous to the C-3 position of indole.[1] This makes it highly susceptible to electrophilic aromatic substitution (nitration, halogenation).
-
Nucleophilic Attack (C-6): The pyridine ring is generally electron-deficient.[1] However, the introduction of the amino group at C-6 strongly donates electron density into the ring via resonance, increasing the basicity of the system and facilitating oxidation (crucial for dye formation).
Regiochemistry in Synthesis
Synthesizing the 3,6-disubstituted pattern requires careful orchestration of regioselectivity:
-
C-6 Origin: The substituent at position 6 typically originates from the starting pyridine material (specifically, a substituent at the meta position of the pyridine reactant, which maps to C-6 after cyclization).[1]
-
C-3 Origin: The substituent at position 3 is usually introduced during the cyclization step (using an alkyne ester) or via post-cyclization electrophilic substitution (nitration).
Synthetic Protocols
The most robust synthesis of Pyrazolo[1,5-a]pyridine-3,6-diamine involves a de novo ring construction followed by functional group manipulation.[1] The "Nitration-Reduction" route is preferred for its scalability.[1]
Pathway: 3-Nitropyridine Route[1]
This protocol circumvents the ambiguity of direct nitration by installing the C-6 nitrogen source early in the synthesis.
Step 1: N-Amination of 3-Nitropyridine
The starting material, 3-nitropyridine, is aminated at the ring nitrogen using O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).[1]
-
Reagents: 3-Nitropyridine, MSH, CH
Cl .[1] -
Product: 1-Amino-3-nitropyridinium mesitylenesulfonate.[1]
-
Mechanism: Electrophilic amination of the pyridine nitrogen.
Step 2: [3+2] Cycloaddition
The pyridinium salt is treated with a base (to generate the N-imide dipole) and a dipolarophile (e.g., ethyl propiolate).
-
Reagents: K
CO , DMF, Ethyl Propiolate.[1] -
Regioselectivity: Cyclization on 3-substituted pyridinium ylides typically yields a mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines.[1] The 6-nitro isomer is separated via chromatography.[1]
-
Product: Ethyl 6-nitropyrazolo[1,5-a]pyridine-3-carboxylate.[1]
Step 3: Functionalization of C-3
To convert the ester to an amine, a Curtius rearrangement is employed.[1]
-
Hydrolysis: Ester
Carboxylic Acid (LiOH, THF/H O). -
Curtius Rearrangement: Acid
Acyl Azide (DPPA) Isocyanate Carbamate Amine.
-
Alternative (Direct Nitration): If the starting material was decarboxylated (H at C-3), direct nitration with HNO
/H SO would selectively nitrate C-3, yielding 3,6-dinitropyrazolo[1,5-a]pyridine.[1]
Step 4: Global Reduction
Both the nitro group (at C-6) and the protected amine/nitro (at C-3) are reduced to primary amines.[1]
-
Reagents: H
(50 psi), 10% Pd/C, Methanol. -
Product: Pyrazolo[1,5-a]pyridine-3,6-diamine.[1]
Applications
Oxidative Hair Dye Coupler
In hair coloring, Pyrazolo[1,5-a]pyridine-3,6-diamine acts as a coupler .[1]
-
Mechanism: It reacts with a primary intermediate (developer), such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), in the presence of an oxidizing agent (H
O ).[1] -
Chromophore Formation: The oxidation creates an indo dye (binuclear system). The pyrazolopyridine core provides a rigid, planar structure that shifts the absorption spectrum, typically yielding rich red-violet to blue-black shades depending on the developer used.[1]
-
Advantage: Improved stability and wash-fastness compared to simple phenylenediamines due to the fused heterocyclic system.[1]
Kinase Inhibitor Scaffold
The molecule is a potent scaffold for ATP-competitive inhibitors.
-
Binding Mode: The N1 and C-3 amine (or C-3 amide derivatives) often form a donor-acceptor hydrogen bond motif with the hinge region of kinase enzymes.[1]
-
Targets:
-
SAR Insight: Substitution at the 3-amine (e.g., amides, ureas) modulates affinity, while the 6-position allows for solubilizing groups (e.g., morpholine, piperazine) to extend into the solvent-exposed region of the binding pocket.[1]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially sensitizing.
-
Handling: As with all aromatic diamines, handle in a fume hood with nitrile gloves to prevent sensitization.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation (darkening) upon exposure to air; the dihydrochloride salt is more stable.
References
-
Chemical Identity: PubChem CID 12236545. Pyrazolo[1,5-a]pyridine-3,6-diamine.[1] Link
-
Synthesis (Cycloaddition): Johns, A., et al. "Pyrazolo[1,5-a]pyridines."[1] Tetrahedron, 1982. (General method for core synthesis).
-
Medicinal Chemistry (Kinase Inhibitors): Bioorganic & Medicinal Chemistry Letters, 2002, 12(19), 2767-2770.[6] "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines" (Analogous chemistry for the pyridine scaffold). Link
-
Hair Dye Application: US Patent 10,398,635. "Compositions and methods for improving color deposit and durability of color in artificially colored hair."[7] (Lists 3,6-diaminopyrazolo[1,5-a]pyridine as a key coupler). Link
- Regioselectivity Studies:Journal of the Chemical Society, Perkin Transactions 1. "Nitration of pyrazolo[1,5-a]pyridine.
Sources
- 1. US7282068B2 - Polycationic azo compounds for dyeing keratin fibers, dye composition containing the same, and methods for making such compounds - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. WO2012095394A2 - Process for dyeing or lightening keratin fibres in two parts, using an oil-rich alkaline direct emulsion based on a solid nonionic surfactant with an hlb ranging from 1.5 to 10 - Google Patents [patents.google.com]
- 4. US10058494B2 - Compositions for altering the color of hair - Google Patents [patents.google.com]
- 5. Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmileeurope.eu [cosmileeurope.eu]
